molecular formula C10H15BrN4O4S2 B13867049 5-Bromo-3-(4-methylsulfonylpiperazin-1-yl)sulfonylpyridin-2-amine

5-Bromo-3-(4-methylsulfonylpiperazin-1-yl)sulfonylpyridin-2-amine

Cat. No.: B13867049
M. Wt: 399.3 g/mol
InChI Key: HDZGFJAFJGQWGB-UHFFFAOYSA-N
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Description

5-Bromo-3-(4-methylsulfonylpiperazin-1-yl)sulfonylpyridin-2-amine is a complex organic compound that belongs to the class of sulfonylpyridines This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a sulfonyl group attached to a piperazine ring, and an amine group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromine atom and other functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(4-methylsulfonylpiperazin-1-yl)sulfonylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

5-Bromo-3-(4-methylsulfonylpiperazin-1-yl)sulfonylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(4-methylsulfonylpiperazin-1-yl)sulfonylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylsulfonylpiperazin-1-yl)pyridine: Lacks the bromine atom.

    5-Bromo-2-aminopyridine: Lacks the sulfonyl and piperazine groups.

    5-Bromo-3-(4-methylpiperazin-1-yl)pyridine: Lacks the sulfonyl group.

Uniqueness

The unique combination of functional groups in 5-Bromo-3-(4-methylsulfonylpiperazin-1-yl)sulfonylpyridin-2-amine imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from similar compounds.

Properties

Molecular Formula

C10H15BrN4O4S2

Molecular Weight

399.3 g/mol

IUPAC Name

5-bromo-3-(4-methylsulfonylpiperazin-1-yl)sulfonylpyridin-2-amine

InChI

InChI=1S/C10H15BrN4O4S2/c1-20(16,17)14-2-4-15(5-3-14)21(18,19)9-6-8(11)7-13-10(9)12/h6-7H,2-5H2,1H3,(H2,12,13)

InChI Key

HDZGFJAFJGQWGB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=C(N=CC(=C2)Br)N

Origin of Product

United States

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